molecular formula C14H20N2O2 B13695522 1-Benzyloxycarbonyl-2,5-dimethylpiperazine

1-Benzyloxycarbonyl-2,5-dimethylpiperazine

Cat. No.: B13695522
M. Wt: 248.32 g/mol
InChI Key: HDMXGKDIDQZITN-UHFFFAOYSA-N
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Description

1-Benzyloxycarbonyl-2,5-dimethylpiperazine is a chemical compound with the molecular formula C14H20N2O2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyloxycarbonyl-2,5-dimethylpiperazine typically involves the reaction of trans-2,5-dimethylpiperazine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation and other side reactions. The reaction mixture is stirred at room temperature until the reaction is complete .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is typically purified by recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyloxycarbonyl-2,5-dimethylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Benzyloxycarbonyl-2,5-dimethylpiperazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 1-Benzyloxycarbonyl-2,5-dimethylpiperazine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

    1-Benzyloxycarbonyl-2,5-dimethylpiperazine: is similar to other piperazine derivatives such as:

Uniqueness: this compound is unique due to its specific benzyloxycarbonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in synthetic chemistry and a subject of interest in various research fields .

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

benzyl 2,5-dimethylpiperazine-1-carboxylate

InChI

InChI=1S/C14H20N2O2/c1-11-9-16(12(2)8-15-11)14(17)18-10-13-6-4-3-5-7-13/h3-7,11-12,15H,8-10H2,1-2H3

InChI Key

HDMXGKDIDQZITN-UHFFFAOYSA-N

Canonical SMILES

CC1CNC(CN1C(=O)OCC2=CC=CC=C2)C

Origin of Product

United States

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